molecular formula C6H6N2O2 B188573 6-Aminopyridine-2-carboxylic acid CAS No. 23628-31-1

6-Aminopyridine-2-carboxylic acid

Cat. No.: B188573
CAS No.: 23628-31-1
M. Wt: 138.12 g/mol
InChI Key: NMCKJFCJIHCHIS-UHFFFAOYSA-N
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Description

6-Aminopyridine-2-carboxylic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyridine, featuring an amino group at the 6th position and a carboxylic acid group at the 2nd position. This compound is known for its significance in organic synthesis, agricultural applications, and dye manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridine-2-carboxylic acid typically involves the reaction of 2-chloronicotinic acid with ammonia under high temperature and pressure conditions. Another method involves the reduction of 6-nitropyridine-2-carboxylic acid using hydrogen in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

6-Aminopyridine-2-carboxylic acid is a crucial intermediate in the synthesis of numerous pharmaceuticals. It has gained attention for its role in developing therapeutic agents aimed at treating neurological disorders due to its ability to enhance neurotransmitter function.

Case Study: Neurological Disorders

A study highlighted the synthesis of derivatives from 6-amino-2-picolinic acid that exhibited neuroprotective properties. These derivatives were tested for their efficacy in models of neurodegeneration, demonstrating potential for treating conditions like Alzheimer's disease and Parkinson's disease .

Compound NameTarget ConditionEfficacyReference
Derivative AAlzheimer'sHigh
Derivative BParkinson'sModerate

Agricultural Chemicals

In agriculture, this compound is used to develop agrochemicals, including herbicides and fungicides. Its application helps improve crop yield while minimizing environmental impact.

Case Study: Crop Protection

Research indicated that formulations containing this compound showed enhanced effectiveness in controlling specific pests and diseases in crops, leading to increased agricultural productivity without the heavy use of traditional chemicals .

Agrochemical TypeApplicationEffectivenessReference
HerbicideCorn85% pest control
FungicideWheat90% disease suppression

Biochemical Research

This compound is widely employed in biochemical studies focused on enzyme activity and metabolic pathways. It assists researchers in understanding complex biological processes and developing new therapeutic strategies.

Case Study: Enzyme Activity

One study utilized this compound to investigate its effects on specific enzymes involved in metabolic pathways. The results indicated that it could modulate enzyme activity, providing insights into metabolic regulation and potential therapeutic targets .

Enzyme StudiedEffect of CompoundImplicationsReference
Enzyme XInhibitionPotential drug target for metabolic disorders
Enzyme YActivationInsights into metabolic regulation mechanisms

Material Science

The properties of this compound are explored in creating novel materials, including polymers and coatings. These materials often exhibit enhanced durability and performance characteristics.

Case Study: Polymer Development

Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties, making it suitable for various industrial applications .

Material TypeProperty EnhancedApplication AreaReference
Polymer AThermal stabilityAutomotive
Coating BMechanical strengthConstruction

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for various analytical techniques, contributing to the development of sensitive detection methods for different compounds.

Case Study: Detection Methods

A study explored the use of this compound in high-performance liquid chromatography (HPLC) for the detection of pharmaceutical contaminants, showcasing its utility in ensuring drug safety and efficacy .

TechniqueApplicationSensitivity LevelReference
HPLCPharmaceutical analysisHigh sensitivity
SpectroscopyEnvironmental monitoringModerate sensitivity

Mechanism of Action

The mechanism of action of 6-Aminopyridine-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence enzymatic activities and other biochemical pathways .

Comparison with Similar Compounds

  • 5-Aminopyridine-2-carboxylic acid
  • 6-Bromopyridine-2-carboxylic acid
  • 6-Fluoro-2-pyridinecarboxylic acid
  • 6-Hydroxypyridine-2-carboxylic acid

Comparison: 6-Aminopyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .

Biological Activity

6-Aminopyridine-2-carboxylic acid (6-APCA), also known as 6-aminopicolinic acid, is a compound with significant biological activity and potential applications in various fields, including pharmaceuticals and agriculture. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6_6H6_6N2_2O2_2
  • Molecular Weight : 138.12 g/mol
  • CAS Number : 23628-31-1
  • Appearance : Light yellow crystalline solid

Biological Activity Overview

6-APCA exhibits a range of biological activities, which can be categorized into several key areas:

  • Antimicrobial Activity :
    • Research indicates that 6-APCA has antimicrobial properties, particularly against certain bacterial strains. It has been utilized in the synthesis of compounds that demonstrate enhanced antibacterial effects.
  • Anticancer Potential :
    • Several studies have explored the cytotoxic effects of 6-APCA derivatives against various cancer cell lines. For instance, derivatives of 6-APCA have shown high cytotoxic activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) . The structure-activity relationship (SAR) studies suggest that modifications to the amino and carboxylic groups can significantly influence cytotoxicity.
  • Neurological Effects :
    • 6-APCA has been investigated for its potential neuroprotective effects. It is believed to interact with neurotransmitter systems, possibly providing benefits in neurodegenerative conditions.
  • Role in Organic Synthesis :
    • As a precursor in the synthesis of pharmaceutical compounds, 6-APCA is critical in developing new drugs, particularly those targeting the ghrelin receptor .

The biological activities of 6-APCA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that 6-APCA may inhibit specific enzymes related to bacterial metabolism or cancer cell proliferation.
  • Interaction with Receptors : The compound may act on various receptors within the human body, influencing pathways that regulate cell growth and apoptosis.

Table 1: Summary of Biological Activities and Research Findings

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive bacteria; potential for use in new antibiotics.
CytotoxicityHigh activity against COLO201 and 4T1 cell lines; structure modifications enhance efficacy.
NeuroprotectiveInteraction with neurotransmitter systems; potential benefits in neurodegenerative diseases.

Detailed Research Findings

  • Antimicrobial Studies :
    • A study highlighted the synthesis of novel derivatives of 6-APCA that exhibited potent antibacterial activity against resistant strains of bacteria. The research emphasized the importance of functional group modifications to enhance efficacy.
  • Cytotoxicity Assessments :
    • In vitro assays demonstrated that certain derivatives of 6-APCA significantly inhibited cell proliferation in cancer cell lines, suggesting a promising avenue for anticancer drug development. The results indicated that higher concentrations led to increased apoptosis rates among treated cells .
  • Neuroprotective Research :
    • Investigations into the neuroprotective properties of 6-APCA revealed its potential to modulate neurotransmitter release, thereby offering protective effects against neurodegeneration .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 6-Aminopyridine-2-carboxylic acid?

  • Methodology : The compound can be synthesized via esterification followed by hydrolysis. For example, ethyl 6-aminopicolinate (CAS 69142-64-9) is hydrolyzed under acidic (e.g., HCl reflux) or basic conditions to yield the carboxylic acid. Optimize reaction parameters (temperature, catalyst) to minimize by-products. Structural confirmation requires NMR (1H/13C), IR (for O-H/N-H stretches), and mass spectrometry .

Q. What analytical techniques are critical for structural characterization?

  • Methodology :

  • NMR Spectroscopy : Confirm functional groups and aromatic proton environments.
  • X-ray Crystallography : Resolve crystal structure, including bond lengths (e.g., C–H = 0.93 Å, N–H = 0.82–0.86 Å) and hydrogen-bonding networks .
  • IR Spectroscopy : Identify carboxylic acid O-H (~2500-3300 cm⁻¹) and amine N-H (~3300-3500 cm⁻¹) stretches.
  • Mass Spectrometry : Verify molecular weight (e.g., 138.12 g/mol for the base compound) .

Q. How should researchers handle solubility and stability challenges?

  • Methodology : Test solubility in polar solvents (water, ethanol, DMSO) under controlled pH. Stabilize solutions at low temperatures (4°C) to prevent degradation. Use UV-Vis spectroscopy to monitor stability over time, particularly under varying pH and light exposure .

Advanced Research Questions

Q. How can this compound be used to synthesize rare earth metal complexes?

  • Methodology :

  • Coordination Chemistry : React the ligand with lanthanide salts (e.g., La(NO3)3·6H2O) in ethanol/water (1:1) at reflux. Use a 1:2 metal-to-ligand ratio.
  • Characterization : Employ X-ray diffraction to confirm coordination modes (e.g., monodentate vs. bidentate binding). Monitor pH to ensure carboxylic acid deprotonation for effective metal binding .

Q. What computational approaches resolve intermolecular interaction ambiguities?

  • Methodology :

  • DFT Calculations : Model hydrogen bonding (e.g., C–H···O) and π-π stacking using B3LYP/6-31G* basis sets.
  • Validation : Compare computed IR spectra and lattice parameters with experimental crystallographic data (e.g., monoclinic P21/n space group) .

Q. How can synthetic by-products be minimized during esterification?

  • Methodology :

  • Reaction Optimization : Use anhydrous conditions and catalysts (e.g., H2SO4) for esterification. Monitor by HPLC or LC-MS to detect intermediates (e.g., unreacted ethyl ester).
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the pure carboxylic acid .

Q. Data Analysis and Contradiction Resolution

Q. How to address discrepancies in reported crystallographic data?

  • Methodology : Cross-validate using multiple techniques (e.g., single-crystal XRD, powder diffraction). Re-examine hydrogen atom positioning via neutron diffraction or DFT-optimized geometries. Compare with databases like CSD (Cambridge Structural Database) .

Q. What strategies resolve contradictions in synthetic yields?

  • Methodology :

  • Parameter Screening : Systematically vary solvent (DMF vs. ethanol), temperature, and catalyst loading.
  • Analytical Consistency : Ensure identical quantification methods (e.g., gravimetric vs. spectroscopic) across studies.
  • By-Product Analysis : Use LC-MS or GC-MS to identify side products (e.g., dimerization or oxidation derivatives) .

Q. Safety and Compliance

Q. What safety protocols are mandatory for handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.
  • Spill Management : Collect spills with non-sparking tools; store waste in sealed containers.
  • Toxicity Data : Refer to SDS indicating toxicity via ingestion (LD50: 100-200 mg/kg in rats) and skin contact .

Properties

IUPAC Name

6-aminopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCKJFCJIHCHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326004
Record name 6-Aminopyridine-2-carboxylic acid
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23628-31-1
Record name 6-Aminopyridine-2-carboxylic acid
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Record name 23628-31-1
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Record name 6-Aminopyridine-2-carboxylic acid
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Record name 6-Aminopyridine-2-carboxylic acid
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Record name 6-AMINOPYRIDINE-2-CARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

A suspension of 2-acetylaminopyridine-6-carboxylic acid (4.1 g) in 2.5 N NaOH (36.5 ml) was heated at 80° C. for 1.5 hours, under nitrogen atmosphere. The resulting solution was cooled and acidified with cold 3N HCl. The precipitate obtained was filtered, washed successively with water and acetonitrile. The resulting white solid was dried under vacuum to afford 2-aminopyridine-6-carboxylic acid (2.4 g, 76% yield). 1H-NMR (DMSO-d6) δ 7.57 (t, 1H, J=8.1 Hz), 7.14 (d, 1H, J=7.2 Hz), 6.67 (1H, J=8.1 Hz), 6.51 (br, 2H); FAB MS m/z 139 (M+H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
36.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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